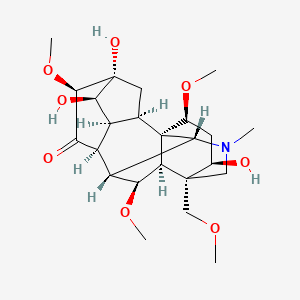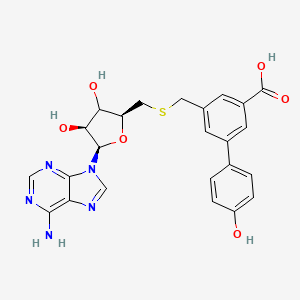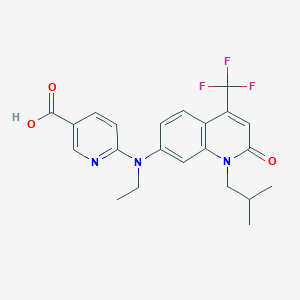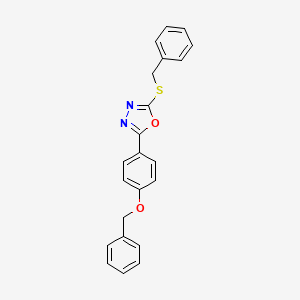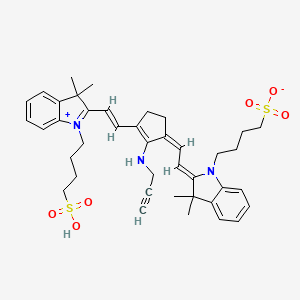
Alkyne cyanine dye 718
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alkyne cyanine dye 718 is a fluorescent dye used primarily for copper-catalyzed click labeling. It is known for its bright fluorescence and near-infrared emission, making it highly valuable in various biological and chemical applications. The dye is soluble in water, ethanol, dimethylformamide, and dimethyl sulfoxide, and it has a large Stokes shift, which is beneficial for fluorescence resonance energy transfer (FRET) applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alkyne cyanine dye 718 involves the incorporation of an alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including the formation of the indolium salt and subsequent functionalization with an alkyne group. The reaction conditions often involve the use of organic solvents such as ethanol and dimethylformamide, and the reactions are carried out under controlled temperatures to ensure the stability of the dye .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the dye. The final product is often purified through techniques such as crystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Alkyne cyanine dye 718 primarily undergoes click reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling biomolecules. The dye can also participate in other organic reactions such as substitution and addition reactions .
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and copper(I) bromide are commonly used catalysts for the click reaction.
Solvents: Ethanol, dimethylformamide, and dimethyl sulfoxide are frequently used solvents.
Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates
Major Products: The major products formed from the reactions involving this compound are labeled biomolecules, where the dye is covalently attached to the target molecule through the click reaction. This results in highly fluorescent conjugates that can be used for various analytical and imaging applications .
Scientific Research Applications
Alkyne cyanine dye 718 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and sensors.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in diagnostic imaging techniques, including fluorescence microscopy and flow cytometry.
Industry: Applied in the development of fluorescent materials and dyes for various industrial applications
Mechanism of Action
The mechanism of action of alkyne cyanine dye 718 involves its ability to undergo click reactions with azide-functionalized molecules. The alkyne group in the dye reacts with the azide group in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise labeling of target molecules. The fluorescence properties of the dye are then used to detect and visualize the labeled molecules .
Comparison with Similar Compounds
Alkyne Cyanine Dye 5: Another alkyne-functionalized cyanine dye used for similar applications.
Cy5-Alkyne: A widely used alkyne-functionalized dye for click chemistry.
DBCO-Cy5: A dye with a dibenzocyclooctyne group that enables copper-free click reactions
Uniqueness: Alkyne cyanine dye 718 is unique due to its large Stokes shift and near-infrared emission, which reduce background fluorescence and improve signal-to-noise ratio in imaging applications. Its high molar absorbance and bright fluorescence make it particularly suitable for sensitive detection and imaging studies .
Properties
Molecular Formula |
C40H49N3O6S2 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C40H49N3O6S2/c1-6-25-41-38-30(21-23-36-39(2,3)32-15-7-9-17-34(32)42(36)26-11-13-28-50(44,45)46)19-20-31(38)22-24-37-40(4,5)33-16-8-10-18-35(33)43(37)27-12-14-29-51(47,48)49/h1,7-10,15-18,21-24H,11-14,19-20,25-29H2,2-5H3,(H2,44,45,46,47,48,49)/b30-21-,36-23- |
InChI Key |
YNKZQYLIDKIPBB-QGNROYHASA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)NCC#C)CCCCS(=O)(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)NCC#C)CCCCS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)
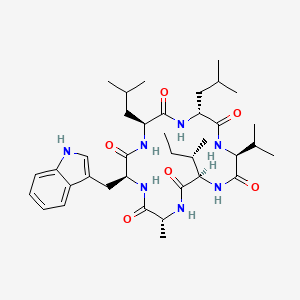
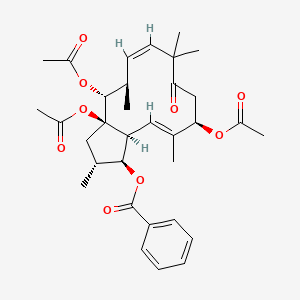
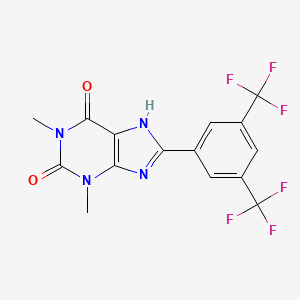
![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)
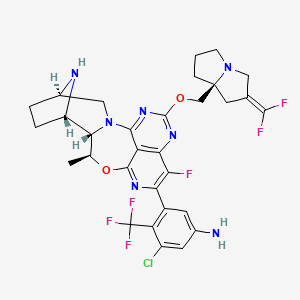
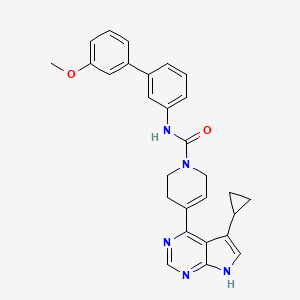
![(11R,20R)-23,25-dichloro-14-[[2-[4-[[(2R)-1,4-dioxan-2-yl]methoxy]phenyl]pyrimidin-4-yl]methoxy]-3-(4-fluorophenyl)-24,27-dimethyl-20-[(4-methylpiperazin-1-yl)methyl]-10,18,21-trioxa-4-thia-6,8-diazapentacyclo[20.2.2.12,5.113,17.09,28]octacosa-1(25),2,5,7,9(28),13,15,17(27),22(26),23-decaene-11-carboxylic acid](/img/structure/B12382082.png)
